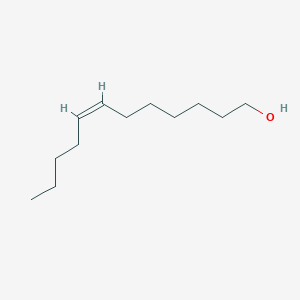

cis-7-Dodecen-1-ol

Vue d'ensemble

Description

cis-7-Dodecen-1-ol: is an organic compound with the molecular formula C12H24O . It is a long-chain unsaturated alcohol, specifically a dodecenol, characterized by the presence of a double bond in the cis configuration at the seventh carbon position. This compound is known for its role as a sex pheromone in certain insect species, particularly the cabbage looper moth (Trichoplusia ni) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Wittig Reaction: One common method for synthesizing cis-7-Dodecen-1-ol involves the Wittig reaction. This reaction typically uses a phosphonium ylide and an aldehyde to form the desired alkene.

Grignard Reaction: Another synthetic route involves the Grignard reaction, where a Grignard reagent (an organomagnesium compound) reacts with an aldehyde or ketone to form the alcohol.

Industrial Production Methods: Industrial production of this compound often involves large-scale application of the aforementioned synthetic routes. The Wittig reaction is particularly favored due to its ability to produce high yields of the desired cis-alkene. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure optimal conditions for the formation of this compound .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: cis-7-Dodecen-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of saturated alcohols.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Acetic anhydride in the presence of a base such as pyridine.

Major Products Formed:

Oxidation: cis-7-Dodecenal, cis-7-Dodecenoic acid.

Reduction: 7-Dodecanol.

Substitution: cis-7-Dodecenyl acetate.

Applications De Recherche Scientifique

Pheromone Production

Cis-7-Dodecen-1-ol serves as a key component in the synthesis of insect pheromones. Its application has been notably observed in:

- Control of Pests: The compound is utilized in the formulation of lures for various agricultural pests, including the cabbage looper (Trichoplusia ni). Studies indicate that it effectively attracts male moths, facilitating monitoring and control strategies in integrated pest management (IPM) systems .

Case Study: Cabbage Looper

Research has demonstrated that this compound significantly enhances the attraction of male cabbage loopers to traps baited with synthetic pheromones. This application aids in reducing pesticide use by allowing for targeted pest control measures .

Synthesis of Other Compounds

This compound is employed as a precursor in organic synthesis, particularly in the creation of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Esterification Reactions: The compound can be converted into esters for use as flavoring agents or fragrances.

Data Table: Synthesis Pathways

| Reaction Type | Product | Conditions |

|---|---|---|

| Esterification | Cis-7-Dodecenyl Acetate | Acetic anhydride, acid catalyst |

| Hydroformylation | Aldehyde Derivatives | CO/H₂ atmosphere |

Potential Therapeutic Properties

Emerging studies suggest that this compound may possess various pharmacological properties:

- Antidepressant Activity : Preliminary research indicates that derivatives of this compound exhibit significant antidepressant effects in rodent models .

- Anxiolytic Effects : The compound has shown promise in reducing anxiety-related behaviors, as evidenced by behavioral tests such as the elevated plus maze and open field tests .

Case Study: Behavioral Studies

In a study assessing the effects of this compound derivatives on anxiety and depression:

- Methodology : Rodents were administered varying doses (200 mg/kg and 400 mg/kg) of the compound.

- Findings : Significant reductions in immobility time were observed during forced swimming tests, suggesting antidepressant-like effects .

Toxicological Considerations

While this compound has beneficial applications, its toxicity profile must be considered:

Inhalation Toxicity

Studies have established a no-observable-adverse-effect level (NOAEL) for inhalation at 12 mg/m³ based on body weight changes in exposed rats. This highlights the importance of safety assessments when utilizing this compound in agricultural settings .

Data Table: Toxicity Profile

| Exposure Route | NOAEL (mg/m³) | Observations |

|---|---|---|

| Inhalation | 12 | Decreased body weight gain |

| Oral Administration | TBD | Further studies needed |

Mécanisme D'action

The mechanism of action of cis-7-Dodecen-1-ol primarily involves its interaction with olfactory receptors in insects. When released into the environment, it binds to specific receptors on the antennae of male moths, triggering a behavioral response that leads them to the source of the pheromone. This interaction is highly specific and involves the activation of signal transduction pathways that ultimately result in the attraction of the male moths to the female .

Comparaison Avec Des Composés Similaires

cis-11-Hexadecenal: Another insect pheromone with a similar structure but a longer carbon chain.

cis-4-Decenal: A shorter-chain analog with similar pheromone activity.

7-Dodecen-1-ol (E): The trans isomer of cis-7-Dodecen-1-ol, which has different chemical and biological properties

Uniqueness: this compound is unique due to its specific double bond position and configuration, which confer distinct chemical and biological properties. Its role as a sex pheromone in certain insect species makes it particularly valuable for research in entomology and pest control .

Activité Biologique

cis-7-Dodecen-1-ol, an organic compound with the molecular formula C12H24O, is a long-chain unsaturated alcohol known primarily for its role as a sex pheromone in various insect species, particularly the cabbage looper moth (Trichoplusia ni). This compound is characterized by a double bond in the cis configuration at the seventh carbon position and has garnered attention for its diverse biological activities and applications in entomology, chemistry, and industry.

Target of Action

The primary target of this compound is the olfactory receptors of certain insects. Research indicates that this compound binds to specific olfactory receptors located on the antennae of male moths, triggering a signal transduction pathway that alters their behavior, such as attraction to female pheromones.

Mode of Action

Upon binding to olfactory receptors, this compound initiates a cascade of neuronal signals that lead to behavioral responses. Notably, it has been shown to significantly reduce the attraction of male cabbage loopers to traps baited with female-produced pheromones . This suggests a potential competitive inhibition mechanism at the receptor level.

Biological Activity

Insect Behavior

The biological activity of this compound is primarily observed in its role as a sex pheromone. Studies have demonstrated that this compound can inhibit male moth attraction to female pheromones when present in significant amounts. The structure-activity relationship has been investigated, indicating that only specific isomers and structural features confer attractant activity.

Toxicological Studies

Toxicological assessments have evaluated the safety profile of this compound. In animal studies, it was noted that exposure to this compound resulted in mild eye irritation and behavioral effects such as ataxia and muscular weakness at high doses. However, no significant acute toxic effects were observed in various studies involving inhalation or dermal exposure . The following table summarizes key toxicological findings:

| Study Type | Findings | NOAEL (mg/kg-day) |

|---|---|---|

| Acute Dermal Toxicity | No mortalities observed at doses up to 2,025 mg/kg | 3,700 |

| Inhalation Toxicity | No treatment-related effects in pregnant rats | >30 |

| Oral Toxicity | Minimal maternal and paternal toxicity | 100 |

Applications

Entomology

In entomological research, this compound is utilized for its ability to manipulate insect behavior. Its application in pest management strategies highlights its potential as an environmentally friendly alternative to synthetic pesticides.

Chemical Synthesis

this compound serves as a building block in organic synthesis, particularly for creating pheromones and other bioactive molecules. Its unique structure allows chemists to explore various synthetic routes aimed at producing related compounds .

Fragrance Industry

Due to its pleasant odor, this compound finds applications in the fragrance industry. Its use as a flavoring agent underscores its versatility beyond insect biology .

Case Studies

Several case studies have highlighted the efficacy of this compound in pest control:

- Cabbage Looper Moth Control : A study demonstrated that traps baited with female pheromones captured significantly fewer males when this compound was simultaneously dispensed, indicating its potential use in integrated pest management strategies.

- Behavioral Response Analysis : Research involving various structural analogs showed that only those compounds maintaining unsaturation at specific positions exhibited significant attractant activity towards male cabbage loopers, emphasizing the importance of molecular structure in biological activity .

Propriétés

IUPAC Name |

(Z)-dodec-7-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,13H,2-4,7-12H2,1H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDOVTHLTQFGOZ-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274160 | |

| Record name | 7-Dodecen-1-ol,(7Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20056-92-2 | |

| Record name | (Z)-7-Dodecen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20056-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Dodecen-1-ol, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020056922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Dodecen-1-ol,(7Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-dodec-7-enol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cis-7-dodecen-1-ol interact with the target insect to elicit a response?

A2: While the exact mechanism of interaction remains to be fully elucidated, research suggests that male moths detect cis-7-dodecen-1-ol through specialized olfactory receptors located on their antennae []. Upon binding to these receptors, a cascade of neuronal signals is triggered, ultimately leading to behavioral responses in males, such as upwind flight and attempts to locate the pheromone source (the female moth) [].

Q2: Are there any known inhibitors of this compound's activity?

A3: Yes, research has identified cis-7-dodecen-1-ol itself, albeit in its alcohol form, as a potent inhibitor of the cabbage looper sex pheromone []. When simultaneously dispensed with the pheromone, cis-7-dodecen-1-ol significantly reduces the capture of male cabbage loopers in traps []. This suggests a potential competitive inhibition mechanism at the olfactory receptor level, but further investigation is needed to confirm this hypothesis.

Q3: Has the structure-activity relationship of this compound been investigated?

A4: Yes, researchers have synthesized and tested various 12-carbon saturated and unsaturated alcohols and acetates chemically related to cis-7-dodecen-1-ol acetate []. Results indicated that only acetates with unsaturation at the 6- and 7-positions exhibited some attractant activity in male cabbage loopers, highlighting the importance of these structural features for biological activity []. Additionally, the simultaneous presence of both cis and trans isomers of 7-dodecen-1-ol acetate, as well as other isomers and congeners, reduced the male response compared to the cis-7-dodecen-1-ol acetate alone [].

Q4: How is this compound biosynthesized?

A5: Studies using radiolabeled acetate ((1-14C) acetate) have provided insights into the biosynthesis of cis-7-dodecen-1-ol acetate in female cabbage loopers []. The research demonstrated that female cabbage loopers injected with the radiolabeled acetate incorporate the 14C label into the pheromone molecule []. Further analysis revealed that this de novo synthesis from acetate occurs specifically within the glandular epithelium of the pheromone-producing gland [].

Q5: Are there any applications of this compound in pest control?

A6: The use of cis-7-dodecen-1-ol in pheromone traps has been investigated for monitoring and controlling populations of fall armyworm (Spodoptera frugiperda), another moth species []. Researchers found that traps baited with the pheromone effectively captured male moths, particularly during the critical period of the crop's vegetative development when the larvae are most destructive []. This suggests that cis-7-dodecen-1-ol-based pheromone traps could be valuable tools for pest management strategies, potentially reducing reliance on broad-spectrum insecticides.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.